molecular formula C11H9N3O3 B3246672 6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one CAS No. 17952-86-2

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one

Cat. No.: B3246672
CAS No.: 17952-86-2
M. Wt: 231.21 g/mol
InChI Key: OGWVNBMJFPRUIP-UHFFFAOYSA-N
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Description

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one is a heterocyclic compound with a unique structure that includes a nitro group and a tetrahydrocarbolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This process follows the Fischer indole synthesis method, which is a well-established route for the preparation of tetrahydrocarbazoles . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1{H}-carbazol-1-ones or 3,4,5,6-tetrahydro-1{H}-1-benzazonine-2,7-diones .

Scientific Research Applications

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2,3,4,9-tetrahydro-1{H}-${b}-carbolin-1-one is unique due to its specific combination of a nitro group and a tetrahydrocarbolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-11-10-7(3-4-12-11)8-5-6(14(16)17)1-2-9(8)13-10/h1-2,5,13H,3-4H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWVNBMJFPRUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209129
Record name 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17952-86-2
Record name 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17952-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-6-nitro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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